molecular formula C24H22ClN3O2S B7730993 (2E)-3-(2-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide

(2E)-3-(2-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide

Cat. No.: B7730993
M. Wt: 452.0 g/mol
InChI Key: WWVDVVXKOQIHJM-XMHGGMMESA-N
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Description

(2E)-3-(2-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic and heterocyclic rings, along with functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of 2-butoxybenzaldehyde with 5-(3-chlorobenzyl)-1,3-thiazol-2-amine in the presence of a base to form the intermediate Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The aromatic rings and thiazole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings and the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted aromatic or thiazole derivatives.

Scientific Research Applications

(2E)-3-(2-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(2-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide stands out due to its combination of aromatic, heterocyclic, and functional groups, which confer unique reactivity and potential for diverse applications. Its structural complexity and versatility make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(E)-3-(2-butoxyphenyl)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O2S/c1-2-3-11-30-22-10-5-4-8-18(22)14-19(15-26)23(29)28-24-27-16-21(31-24)13-17-7-6-9-20(25)12-17/h4-10,12,14,16H,2-3,11,13H2,1H3,(H,27,28,29)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVDVVXKOQIHJM-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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